6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
CAS No.: 1628684-12-7
Cat. No.: VC11669158
Molecular Formula: C13H17BClFO3
Molecular Weight: 286.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628684-12-7 |
|---|---|
| Molecular Formula | C13H17BClFO3 |
| Molecular Weight | 286.53 g/mol |
| IUPAC Name | 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
| Standard InChI Key | PCDOKWPJETUXGA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a phenyl ring substituted with chlorine (Cl) at position 6, fluorine (F) at position 2, and a methoxy group (OCH₃) at position 3. The boronic acid moiety at position 4 is protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing stability while retaining reactivity in cross-coupling reactions. The IUPAC name, 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, precisely encodes this structure.
Key structural parameters include:
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Bond angles: The boron atom adopts a trigonal planar geometry (120° bond angles) within the dioxaborolane ring.
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Steric effects: The pinacol group's methyl substituents create steric protection around boron, reducing unwanted side reactions.
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Electronic profile: The -OCH₃ group donates electrons through resonance (+M effect), while -Cl and -F withdraw electrons (-I effects), creating a polarized aryl system .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇BClFO₃ | |
| Molecular Weight | 286.53 g/mol | |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl | |
| InChI Key | PCDOKWPJETUXGA-UHFFFAOYSA-N | |
| XLogP3-AA (Log P) | 3.2 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Industrial-Scale Synthesis
Patent literature reveals a optimized three-step sequence for large-scale production :
Step 1: Directed ortho-Metalation
1-Chloro-3-fluoro-2-methoxybenzene undergoes lithiation at -78°C using n-BuLi in THF, selectively generating the aryllithium intermediate at position 4.
Step 2: Borylation
The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield 6-chloro-2-fluoro-3-methoxyphenylboronic acid.
Step 3: Pinacol Protection
Condensation with 2,3-dimethyl-2,3-butanediol (pinacol) in methyl isobutyl ketone (MIBK) at reflux (115°C) under Dean-Stark conditions achieves 85-92% conversion to the pinacol ester .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Lithiation Temperature | -78°C ± 2°C | <±5% yield Δ |
| B(OiPr)₃ Equivalents | 1.05 eq | Maximizes B incorporation |
| Pinacol Reaction Solvent | MIBK | Azeotropically removes H₂O |
| Reaction Time (Step 3) | 6-8 hrs | 90% completion in 6 hrs |
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Performance
The compound's sterically shielded boron center and electron-deficient aryl ring make it particularly effective in Suzuki-Miyaura couplings with electron-rich aryl halides. Key performance metrics include:
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Catalytic System: Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 80°C
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Coupling Partners:
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4-Bromoanisole: 94% yield
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2-Iodonaphthalene: 88% yield
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5-Bromopyrimidine: 82% yield
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Turnover Number (TON): Up to 4,300 achieved with PEPPSI-IPr catalyst
The fluorine atom's strong inductive (-I) effect activates the ring toward oxidative addition, while the pinacol ester prevents protodeboronation – a common issue with unprotected boronic acids in basic conditions .
Applications in Pharmaceutical Intermediates
Patent data highlights its role in synthesizing kinase inhibitors:
Case Study: Production of 6-(4-Chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate
This intermediate is critical for JAK2/FLT3 dual inhibitors currently in Phase II trials for myeloproliferative disorders .
| Parameter | Specification | Rationale |
|---|---|---|
| Temperature | -20°C ± 3°C | Minimizes thermal degradation |
| Atmosphere | Argon or N₂ | Prevents oxidation |
| Container | Amber glass with PTFE-lined cap | Limits moisture ingress |
| Shelf Life | 24 months | Verified by accelerated stability testing |
Comparative Analysis with Structural Analogues
| Compound | Relative Reactivity (vs. Subject) | Key Differentiator |
|---|---|---|
| 6-Chloro-3-methoxyphenylboronic acid pinacol ester | 0.65× | Lack of F reduces electrophilicity |
| 2-Fluoro-3-methoxyphenylboronic acid neopentyl glycol ester | 1.2× | Bulkier protecting group slows transmetalation |
| 6-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester | 0.4× | Methoxy at position 4 creates unfavorable steric clash |
The 2-fluoro substituent in the subject compound increases ring electron-deficiency by 18% compared to non-fluorinated analogues (Hammett σₚ = +0.78) , significantly enhancing oxidative addition rates in Pd-catalyzed reactions.
Future Research Directions
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